molecular formula C10H7BrFNO2 B1409737 Ethyl 4-bromo-2-cyano-6-fluorobenzoate CAS No. 1805187-86-3

Ethyl 4-bromo-2-cyano-6-fluorobenzoate

Cat. No.: B1409737
CAS No.: 1805187-86-3
M. Wt: 272.07 g/mol
InChI Key: GILWKKFEZSNXMN-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-cyano-6-fluorobenzoate is an organic compound with the molecular formula C10H7BrFNO2 It is a derivative of benzoic acid, featuring bromine, cyano, and fluorine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2-cyano-6-fluorobenzoate can be synthesized through a multi-step process involving the introduction of bromine, cyano, and fluorine groups onto a benzoate ester. One common method involves the bromination of ethyl 2-cyano-6-fluorobenzoate using bromine in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to optimize yield and purity. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-cyano-6-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Formation of ethyl 4-amino-2-cyano-6-fluorobenzoate.

    Oxidation: Formation of ethyl 4-bromo-2-carboxy-6-fluorobenzoate.

Scientific Research Applications

Ethyl 4-bromo-2-cyano-6-fluorobenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-cyano-6-fluorobenzoate depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the cyano and fluorine groups, which make the aromatic ring more susceptible to nucleophilic attack. In biological systems, the compound may interact with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-bromo-2-cyano-6-chlorobenzoate
  • Ethyl 4-bromo-2-cyano-6-iodobenzoate
  • Ethyl 4-bromo-2-cyano-6-methylbenzoate

Uniqueness

Ethyl 4-bromo-2-cyano-6-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom’s high electronegativity and small size influence the compound’s chemical behavior, making it valuable in specific synthetic applications and research contexts.

Properties

IUPAC Name

ethyl 4-bromo-2-cyano-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)9-6(5-13)3-7(11)4-8(9)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILWKKFEZSNXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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